Cas no 742-01-8 (1,3,5-triphenyl-4,5-dihydro-1H-pyrazole)
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole,4,5-dihydro-1,3,5-triphenyl-
- 2,3,5-triphenyl-3,4-dihydropyrazole
- 1,3,5-triphenyl-2-pyrazoline
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
- 1,3,5-triphenyl-4,5-dihydro-1H-pyrazoline
- 1,3,5-triphenyl-4,5-dihydropyrazole
- 1,3,5-Triphenylpyrazoline
- 1H-Pyrazole,4,5-dihydro-1,3,5-triphenyl
- KF 440RT
- Luminofor Red-Violet 440 RT
- Luminor 8
- Luminor Red-Violet 440 RT
- Red-Violet 440 RT
- 4,5-Dihydro-1,3,5-triphenyl-1H-pyrazole
- VU0466999-2
- 1H-Pyrazole, 4,5-dihydro-1,3,5-triphenyl-
- DTXSID201032690
- FGCZQOHSWGMVPN-UHFFFAOYSA-
- cid_95937
- InChI=1/C21H18N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23(22-20)19-14-8-3-9-15-19/h1-15,21H,16H2
- FT-0711812
- NSC-43681
- AKOS000668817
- Z56759905
- FGCZQOHSWGMVPN-UHFFFAOYSA-N
- VU0466999-1
- VU0466999-3
- CS-0314573
- SCHEMBL395608
- 6N-713
- CHEMBL2136015
- 2-Pyrazoline, 1,3,5-triphenyl-
- BDBM91543
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole #
- NSC43681
- AKOS016245243
- EN300-107410
- F1550-0062
- 742-01-8
- NSC 43681
- 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole
-
- Inchi: 1S/C21H18N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23(22-20)19-14-8-3-9-15-19/h1-15,21H,16H2
- InChI Key: FGCZQOHSWGMVPN-UHFFFAOYSA-N
- SMILES: N1(C2C=CC=CC=2)C(C2C=CC=CC=2)CC(C2C=CC=CC=2)=N1
Computed Properties
- Exact Mass: 298.14700
- Monoisotopic Mass: 298.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.6A^2
- XLogP3: 5
Experimental Properties
- Density: 1.09
- Melting Point: 139-141 ºC
- Boiling Point: 453.9 °C at 760 mmHg
- Flash Point: 228.3 °C
- Refractive Index: 1.624
- PSA: 15.60000
- LogP: 4.54290
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM189200-1g |
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole |
742-01-8 | 97% | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-107410-0.05g |
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole |
742-01-8 | 90% | 0.05g |
$148.0 | 2023-10-28 | |
| Key Organics Ltd | 6N-713-1MG |
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole |
742-01-8 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 6N-713-5MG |
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole |
742-01-8 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 6N-713-10MG |
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole |
742-01-8 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 6N-713-50MG |
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole |
742-01-8 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 6N-713-100MG |
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole |
742-01-8 | >90% | 100mg |
£110.00 | 2025-02-09 | |
| Life Chemicals | F1550-0062-2μmol |
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole |
742-01-8 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1550-0062-5μmol |
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole |
742-01-8 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1550-0062-10μmol |
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole |
742-01-8 | 90%+ | 10μmol |
$69.0 | 2023-07-28 |
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole
Comprehensive Overview of 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole (CAS No. 742-01-8)
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole (CAS No. 742-01-8) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, often referred to as a pyrazole derivative, is characterized by its unique molecular structure, which includes three phenyl groups attached to a dihydropyrazole core. Its CAS number 742-01-8 serves as a critical identifier in chemical databases, ensuring accurate referencing in academic and industrial applications.
The growing interest in 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole stems from its versatile applications in drug discovery and organic synthesis. Researchers are particularly intrigued by its potential as a scaffold for bioactive molecules, given its ability to interact with biological targets. Recent studies have explored its role in modulating enzyme activity, making it a promising candidate for therapeutic development. Additionally, its structural stability and electron-rich properties make it valuable in designing advanced materials, such as organic semiconductors and luminescent compounds.
In the context of current scientific trends, 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole aligns with the rising demand for sustainable chemistry solutions. As industries seek eco-friendly alternatives, this compound’s synthetic pathways are being optimized to reduce waste and energy consumption. Questions like "How is 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole synthesized?" or "What are the applications of pyrazole derivatives in medicine?" frequently appear in search engines, reflecting widespread curiosity about its utility.
From a technical perspective, the compound’s molecular weight and solubility profile are critical parameters for researchers. Its crystalline structure has been extensively studied using X-ray diffraction, revealing insights into its packing arrangements and intermolecular interactions. These properties are essential for formulating drug delivery systems or functional materials, where precise control over molecular behavior is required.
Another area of interest is the compound’s photophysical properties. Recent publications highlight its potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to its ability to emit light under specific conditions. This aligns with the global push for energy-efficient technologies, a topic frequently searched by engineers and material scientists.
In summary, 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole (CAS No. 742-01-8) is a multifaceted compound with broad applicability across scientific disciplines. Its relevance to drug development, material science, and green chemistry ensures its continued prominence in research. As innovation progresses, this pyrazole derivative is poised to play a pivotal role in addressing contemporary challenges in science and technology.
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